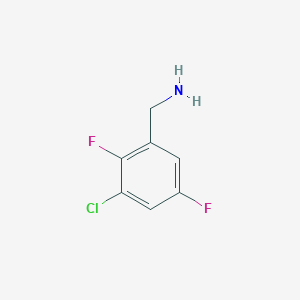

3-Chloro-2,5-difluorobenzyl amine

Description

Contextualization within Halogenated Benzylamine (B48309) Chemistry

Halogenated benzylamines are a class of organic compounds characterized by a benzylamine core structure substituted with one or more halogen atoms. nih.gov The presence, type, and position of these halogens significantly influence the molecule's reactivity, polarity, and steric profile. 3-Chloro-2,5-difluorobenzyl amine is a prime example of a multi-halogenated benzylamine, where the interplay between the chloro and fluoro substituents creates a unique electronic environment on the aromatic ring.

The electron-withdrawing nature of both chlorine and fluorine atoms deactivates the ring towards electrophilic substitution, while also influencing the acidity of the amine proton and the nucleophilicity of the nitrogen atom. The substitution pattern—chlorine at the 3-position and fluorine at the 2- and 5-positions—creates significant steric hindrance and a distinct dipole moment, which can be exploited to achieve regioselectivity in further chemical transformations. researchgate.net This strategic placement of halogens distinguishes it from other halogenated benzylamines and is often a deliberate design choice in multi-step syntheses. nih.gov

Significance as a Versatile Synthetic Building Block

A "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. This compound serves as an ideal building block due to its reactive primary amine group, which can participate in a wide array of chemical reactions. aromsyn.com These include, but are not limited to, amidation, alkylation, and reductive amination to form more complex secondary or tertiary amines and amides. nih.govorganic-chemistry.org

The presence of the halogenated phenyl ring is another key feature. The C-Cl and C-F bonds can be activated under specific conditions for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This dual functionality—a reactive amine and a modifiable aromatic ring—makes it a highly versatile precursor in the construction of diverse molecular architectures. aromsyn.comenamine.net

Role in Advanced Organic Synthesis and Fine Chemical Production

In the realm of advanced organic synthesis, precision and control are paramount. The specific stereoelectronic properties of this compound allow chemists to direct reactions with a high degree of selectivity. For instance, the amine group can be used to direct metallation at a specific position on the ring, or it can be protected while modifications are made elsewhere on the molecule.

The synthesis of this amine itself typically starts from corresponding halogenated benzonitrile (B105546) or benzyl (B1604629) halide derivatives, involving steps like catalytic hydrogenation or nucleophilic substitution. google.com A common pathway is the reduction of 3-chloro-2,5-difluorobenzonitrile (B14012286). google.com The purity of the final amine product is often critical, with standards typically exceeding 98% for use in further synthetic applications. aromsyn.comgoogle.com This amine is a key component in the production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, such as in the pharmaceutical or electronics industries.

Relevance in Pharmaceutical and Agrochemical Intermediate Development

The incorporation of fluorine and chlorine atoms into bioactive molecules is a widely used strategy in medicinal and agrochemical chemistry. Halogens can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov this compound is a sought-after intermediate for introducing the 3-chloro-2,5-difluorophenyl moiety into new drug candidates and pesticides. aromsyn.com

For example, this structural motif is found in compounds developed for their insecticidal properties. Research has shown that derivatives containing this group can be effective against certain pests. In pharmaceutical development, this amine serves as a starting material for creating complex molecules that are evaluated for a range of therapeutic activities, including potential antimicrobial and anticancer properties. The precise arrangement of the halogens on the benzyl group is often crucial for the final product's biological activity and efficacy. google.com

Current Research Landscape and Future Directions

Current research continues to explore new applications for this compound and similar fluorinated building blocks. americanelements.com The focus is on developing more efficient and sustainable synthetic methods for its preparation and utilization. google.com This includes the use of novel catalytic systems to improve yields and reduce waste. organic-chemistry.org

Future directions will likely involve the integration of this building block into automated synthesis platforms for the rapid generation of compound libraries for high-throughput screening. As our understanding of structure-activity relationships deepens, the demand for precisely substituted intermediates like this compound is expected to grow. Its role in creating functional materials, such as specialized polymers and coatings with enhanced thermal and chemical resistance, is also an emerging area of interest. The continued exploration of its reactivity and incorporation into novel molecular frameworks will undoubtedly lead to new discoveries in both pure and applied chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1557849-73-6 | aromsyn.com |

| Molecular Formula | C₇H₆ClF₂N | |

| Molecular Weight | 177.58 g/mol |

| Purity | Typically ≥98.0% | aromsyn.com |

Table 2: Related Halogenated Benzylamine Compounds and Their Applications

| Compound Name | Molecular Formula | Key Application/Relevance | Source |

|---|---|---|---|

| 2,4-Difluorobenzylamine (B110887) | C₇H₇F₂N | Intermediate for pharmaceuticals (e.g., Dolutegravir) and agrochemicals. | chemicalbook.comgoogle.com |

| 3-Chloro-2-fluorobenzylamine | C₇H₇ClFN | Intermediate for antibacterial and anticancer drug synthesis. | |

| 5-(3-chloro-2-fluorobenzyl)-2,4-difluorobenzoic acid | C₁₄H₇ClF₄O₂ | Precursor in the synthesis of complex quinoline (B57606) derivatives. | google.com |

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2,5-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAHKRGVUNUSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2,5 Difluorobenzyl Amine

Established Synthetic Routes and Strategies

The conventional synthesis of 3-Chloro-2,5-difluorobenzyl amine relies on robust and well-documented chemical transformations. These methods are characterized by their scalability and reliability, making them suitable for industrial production.

Reductive Processes from Halogenated Benzonitriles

A primary and widely employed method for the synthesis of this compound is the reduction of the corresponding benzonitrile (B105546), 3-chloro-2,5-difluorobenzonitrile (B14012286). This process involves the conversion of the nitrile group (-CN) into a primary amine group (-CH₂NH₂).

One of the most common approaches is catalytic hydrogenation. This reaction is typically carried out using a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), in the presence of hydrogen gas and a suitable solvent. The reaction conditions, including pressure and temperature, are optimized to ensure high conversion and selectivity. For instance, a plausible industrial method involves the catalytic hydrogenation of 3-chloro-2,5-difluorobenzonitrile in an alcohol solvent like methanol (B129727), with ammonia (B1221849) present to suppress the formation of secondary and tertiary amines. The reaction is often conducted under elevated hydrogen pressure and temperature to drive the reaction to completion.

Another effective reducing agent is borane (B79455) dimethylsulfide complex (BMS). A patent for the synthesis of the structurally similar 3-chloro-5-(difluoromethoxy) benzylamine (B48309) details a process where the corresponding benzonitrile is dissolved in an organic solvent and treated with BMS under a nitrogen atmosphere to yield the final benzylamine product. google.com This method is known for its high selectivity and mild reaction conditions.

| Precursor | Reducing Agent/Catalyst | Solvent | Key Conditions | Product | Reference |

| 3-chloro-2,5-difluorobenzonitrile | Raney Nickel/H₂ | Methanol/Ammonia | Elevated pressure and temperature | This compound | google.com |

| 3-chloro-5-(difluoromethoxy)benzonitrile | Borane dimethylsulfide | Organic Solvent | Nitrogen atmosphere | 3-chloro-5-(difluoromethoxy)benzylamine | google.com |

Amination Reactions of Halogenated Benzyl (B1604629) Halides or Related Precursors

An alternative established route involves the amination of a 3-chloro-2,5-difluorobenzyl halide, typically the bromide or chloride. This nucleophilic substitution reaction involves the displacement of the halide by an amine source, most commonly ammonia, to form the desired primary amine.

The synthesis of the benzyl halide precursor can be achieved from the corresponding toluene (B28343) derivative through free-radical halogenation. Once the benzyl halide is obtained, it is reacted with an excess of ammonia in a suitable solvent. The use of excess ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts, which can occur through subsequent alkylation of the newly formed primary amine.

This two-step process, while effective, can sometimes be less atom-economical compared to the direct reduction of the nitrile. However, it offers a viable alternative, particularly when the corresponding toluene derivative is readily available.

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and they offer potential avenues for the synthesis of benzylamines. While direct palladium-catalyzed amination of a benzyl halide with ammonia can be challenging, related strategies can be employed.

One such approach is the Buchwald-Hartwig amination, which is highly effective for the formation of C-N bonds. Although typically used for aryl halides, modifications of this reaction can be applied to benzyl systems. The reaction would involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling of the 3-chloro-2,5-difluorobenzyl halide with an ammonia surrogate.

Another relevant palladium-catalyzed method is the Tsuji-Trost reaction, which involves the allylic amination. While not directly applicable to the synthesis of a benzylamine, the principles of palladium-catalyzed C-N bond formation are central to these advanced synthetic methods. nih.gov The development of more efficient palladium catalysts and ligands continues to expand the scope of these reactions, potentially offering more direct and efficient routes to compounds like this compound in the future.

Novel Synthetic Approaches and Process Optimization Studies

Chemo- and Regioselective Synthesis Techniques

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the regioselectivity of the reactions. Chemo- and regioselective synthesis techniques are crucial to ensure that the desired isomer is formed with high purity.

In the context of preparing the precursors for this compound, directed ortho-metalation (DoM) can be a powerful tool. This strategy allows for the selective functionalization of the aromatic ring at a position directed by a functional group already present on the ring. For example, starting with a difluorobenzene derivative, a directing group could be used to introduce the chloro and subsequent functional groups at the desired positions with high regioselectivity.

Furthermore, in multi-step syntheses, the choice of reagents and reaction conditions is critical to ensure chemoselectivity, meaning that only the desired functional group reacts while others remain intact. For instance, when reducing a nitrile in the presence of other reducible functional groups, a chemoselective reducing agent would be employed. Research in this area focuses on developing new catalysts and reagents that offer higher levels of selectivity. researchgate.net

Development of Green Chemistry Methodologies for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce the environmental impact of chemical manufacturing. For the synthesis of this compound, several green chemistry approaches can be considered.

One area of focus is the use of more environmentally friendly solvents, or even solvent-free reaction conditions. For example, catalytic transfer hydrogenation can sometimes be performed in aqueous media, eliminating the need for volatile organic solvents.

Another green approach is the use of catalytic methods that are more atom-economical. For instance, the direct amination of alcohols via the "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a highly atom-economical process that produces water as the only byproduct. rsc.org Applying this to the synthesis of this compound would involve the direct reaction of 3-chloro-2,5-difluorobenzyl alcohol with ammonia in the presence of a suitable catalyst.

The use of microwave irradiation or ultrasound as energy sources can also contribute to greener synthetic processes by reducing reaction times and often improving yields. researchgate.net These techniques are being explored for a variety of organic transformations, including the synthesis of amines.

| Green Chemistry Approach | Potential Application in Synthesis | Advantages | Reference |

| Catalytic Transfer Hydrogenation | Reduction of 3-chloro-2,5-difluorobenzonitrile | Can often be performed in greener solvents like water or ethanol. | rsc.org |

| Borrowing Hydrogen | Direct amination of 3-chloro-2,5-difluorobenzyl alcohol | High atom economy, water as the only byproduct. | rsc.org |

| Microwave/Ultrasound | Various steps in the synthesis | Reduced reaction times, potentially higher yields. | researchgate.net |

Scale-Up Considerations and Industrial Production Methods Research

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on safety, cost-effectiveness, and process efficiency. Industrial routes often prioritize readily available starting materials and processes that avoid hazardous reagents. For instance, while powerful reducing agents like lithium aluminum hydride are effective in the lab for converting nitriles or amides, their highly reactive and flammable nature makes them unsuitable for large-scale industrial production. googleapis.com

A prevalent industrial strategy for producing substituted benzylamines is the reductive amination of the corresponding benzaldehyde (B42025). This approach is favored for its typically milder conditions and the use of more manageable reagents. A disclosed industrial method for a similar compound, 2,4-difluorobenzylamine (B110887), involves reacting 2,4-difluorobenzaldehyde (B74705) with ammonia and hydrogen gas in an alcohol solvent, using a catalyst such as Raney nickel or Palladium on carbon (Pd/C). google.com This one-pot process is highly efficient for large-scale operations.

Another key consideration is the origin of the starting materials. Economical industrial syntheses often begin with basic, inexpensive chemicals. For example, routes for producing fluorinated aromatic compounds may start from simple precursors like m-difluorobenzene, which can then be functionalized. google.comgoogle.com The choice of solvent and catalyst is also critical for mass transfer and reaction success on an industrial scale. acs.org Processes that minimize waste, allow for catalyst recycling, and result in high purity products with minimal purification steps are paramount for sustainable and cost-effective industrial production.

Table 1: Industrial Production Considerations

| Factor | Industrial Preference | Rationale | Example Method |

|---|---|---|---|

| Starting Materials | Cheap, readily available bulk chemicals | Cost-effectiveness of the overall process | Using m-difluorobenzene as a precursor for fluorinated aromatics. google.comgoogle.com |

| Reagent Safety | Avoidance of highly reactive/toxic reagents (e.g., LiAlH4) | Minimizing operational hazards and simplifying handling protocols | Catalytic hydrogenation instead of metal hydride reduction. googleapis.comgoogle.com |

| Process Efficiency | One-pot reactions, high yields, minimal purification | Reduces manufacturing time, cost, and waste | Direct reductive amination of a benzaldehyde with ammonia and H2. google.com |

| Catalysis | Heterogeneous catalysts (e.g., Pd/C, Raney Ni) | Ease of separation from the reaction mixture and potential for recycling | Use of Raney Nickel or Pd/C in hydrogenation. google.com |

Preparation and Utility of Key Synthetic Intermediates

The synthesis of this compound relies on the availability of specific halogenated precursors. These intermediates provide the core chemical structure which is then converted to the final benzylamine product. The primary precursors include the corresponding benzonitrile, benzaldehyde, and benzyl halide.

Halogenated Benzonitrile Precursors

The direct precursor, 3-chloro-2,5-difluorobenzonitrile, is a valuable intermediate as its nitrile group (-CN) can be selectively reduced to the aminomethyl group (-CH2NH2) to form the target compound. The synthesis of fluorinated benzonitriles often involves a halogen-exchange (Halex) reaction. audreyli.com This process typically starts with a polychlorinated aromatic compound and replaces one or more chlorine atoms with fluorine.

For instance, a plausible synthesis for a chloro-difluorobenzonitrile involves reacting a dichlorofluorobenzonitrile with a fluoride (B91410) source, such as spray-dried potassium fluoride (KF). audreyli.comgoogle.com The reaction is usually conducted at high temperatures in a high-boiling point, polar aprotic solvent like sulfolane (B150427) or 1,3-dimethylimidazolidine-2-one (DMI). audreyli.comgoogle.com The efficiency of this exchange can be significantly improved by using a phase-transfer catalyst, such as tetraphenylphosphonium (B101447) bromide. audreyli.comgoogle.com The resulting 3-chloro-2,5-difluorobenzonitrile can then be reduced using various methods, including catalytic hydrogenation, to yield this compound. googleapis.com

Table 2: Synthesis of Halogenated Benzonitrile Precursors

| Precursor | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 2-Chloro-4,5-difluorobenzonitrile | Halogen Exchange (Halex) Reaction | 2,4-dichloro-5-fluorobenzonitrile, Potassium Fluoride (KF), Cesium Fluoride (CsF), Sulfolane | google.com |

| 3,4-Difluorobenzonitrile | Halogen Exchange (Halex) Reaction | 3,4-dichlorobenzonitrile, Potassium Fluoride (KF), Tetraphenylphosphonium bromide (catalyst) | audreyli.com |

Halogenated Benzaldehyde and Benzyl Halide Precursors

3-Chloro-2,5-difluorobenzaldehyde serves as a key intermediate for the synthesis of this compound via reductive amination. google.com The synthesis of such aldehydes can be achieved through several routes. One common laboratory method is the reduction of the corresponding benzonitrile. For example, 3,5-difluorobenzaldehyde (B1330607) can be prepared from 3,5-difluorobenzonitrile (B1349092) using Raney alloy in formic acid. chemicalbook.com Another approach involves the halogen-exchange reaction on a suitable chlorinated benzaldehyde precursor with potassium fluoride in a polar solvent, a method valuable for industrial production. googleapis.com

3-Chloro-2,5-difluorobenzyl halide (e.g., bromide or chloride) is another pivotal precursor. These compounds can be converted to the target amine through direct amination. The most common method for preparing benzyl halides is the radical halogenation of the corresponding toluene derivative. For example, the synthesis of 5-chloro-2-fluorobenzyl bromide is achieved by refluxing 5-chloro-2-fluorotoluene (B1349765) with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. prepchem.com Similarly, 2,5-difluorobenzyl chloride can be synthesized from 2,5-difluorotoluene. google.com This methodology is directly applicable to the preparation of 3-chloro-2,5-difluorobenzyl halide from 3-chloro-2,5-difluorotoluene.

Table 3: Synthesis of Aldehyde and Benzyl Halide Precursors

| Precursor | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 3-Chloro-4-fluorobenzaldehyde | Halogen Exchange | 3,4-dichlorobenzaldehyde, Potassium Fluoride (KF) | googleapis.com |

| 5-Chloro-2-fluorobenzyl bromide | Radical Bromination | 5-chloro-2-fluorotoluene, N-Bromosuccinimide (NBS), Benzoyl peroxide | prepchem.com |

| 2,5-Difluorobenzyl chloride | Side-chain Chlorination | 2,5-difluorotoluene, Carbon tetrachloride, Formamide, FeBr2 (catalyst) | google.com |

Preparation of Related Fluorinated Benzyl Amine Precursors

The synthetic strategies used for this compound are mirrored in the preparation of other structurally related fluorinated benzyl amines. These compounds are often important intermediates for pharmaceuticals and agrochemicals. googleapis.com

A widely applicable method is the reduction of the corresponding fluorinated benzonitrile. A variety of fluorinated benzylamines, including 2,5-difluorobenzylamine (B1295066) and 2,6-difluorobenzylamine, can be synthesized via the reduction of their nitrile counterparts. googleapis.com Catalytic hydrogenation using catalysts like Raney Nickel (Ra-Ni) or Raney Cobalt (Ra-Co) is a preferred method, especially for industrial applications. googleapis.com

Another robust method, particularly for industrial scale, is the direct reductive amination of a fluorinated benzaldehyde. For example, a patented process for 2,4-difluorobenzylamine involves the reaction of 2,4-difluorobenzaldehyde with ammonia and hydrogen over a catalyst. google.com A multi-step route starting from m-difluorobenzene has also been described for preparing 2,4-difluorobenzylamine. This process involves chloromethylation to form the benzyl chloride, reaction with hexamine to create a quaternary ammonium (B1175870) salt, followed by acidic hydrolysis to release the final amine. google.com

Table 4: Synthesis of Related Fluorinated Benzyl Amines

| Compound | Starting Material | Synthetic Method | Reference |

|---|---|---|---|

| 2,6-Difluorobenzylamine | 2,6-Difluorobenzonitrile | Reduction with Sodium borohydride (B1222165) and Dimethyl sulfate | googleapis.com |

| 2,4-Difluorobenzylamine | 2,4-Difluorobenzaldehyde | Direct Reductive Amination with NH3 and H2 | google.com |

| 2,4-Difluorobenzylamine | m-Difluorobenzene | Halomethylation, Hexamine reaction, Hydrolysis | google.com |

Compound List

Chemical Reactivity and Derivatization Studies of 3 Chloro 2,5 Difluorobenzyl Amine

Nucleophilic Substitution Reactions at the Aromatic Ring

The aromatic ring of 3-Chloro-2,5-difluorobenzyl amine is substituted with three halogen atoms—two fluorine and one chlorine—which are strong electron-withdrawing groups. This electronic characteristic significantly deactivates the ring towards electrophilic aromatic substitution but activates it for Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, a potent nucleophile attacks the electron-deficient aromatic ring, displacing one of the leaving groups.

The reactivity of halogens as leaving groups in SNAr typically follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN2 reactions. wikipedia.org This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. wikipedia.org

For this compound, the fluorine atoms at the C2 and C5 positions are the most likely sites for nucleophilic attack. The ring is activated by the cumulative electron-withdrawing effects of the halogens. A strong nucleophile, such as an alkoxide, thiolate, or another amine, can displace one of the fluoride (B91410) ions. The regioselectivity of the substitution would be influenced by the specific reaction conditions and the nature of the nucleophile, with the ortho (C2) and para (to the chlorine, C5) positions being electronically favored for attack. wikipedia.orgnih.gov

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu) | Reagent Example | Potential Product |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOMe) | 3-Chloro-2-fluoro-5-methoxybenzyl amine |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 3-Chloro-2-fluoro-5-(phenylthio)benzyl amine |

Transformations Involving the Amine Functional Group

The primary benzylic amine group is a key site of reactivity, allowing for a wide array of chemical transformations to build more complex molecular architectures.

Acylation Reactions and Amide Formation

The primary amine of this compound readily undergoes acylation with various acylating agents to form stable amide derivatives. This reaction is fundamental in medicinal chemistry and materials science for linking the benzylamine (B48309) moiety to other fragments. The reaction typically proceeds by treating the amine with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using standard peptide coupling reagents. nih.govrsc.org

A general reaction is as follows: this compound + R-COCl → N-(3-Chloro-2,5-difluorobenzyl)acetamide

Table 2: Representative Acylation Reactions

| Acylating Agent | Reagent Name | Product Name |

|---|---|---|

| Acetyl chloride | Acetyl chloride | N-(3-Chloro-2,5-difluorobenzyl)acetamide |

| Benzoyl chloride | Benzoyl chloride | N-(3-Chloro-2,5-difluorobenzyl)benzamide |

| 4-Chlorobenzoyl chloride | 4-Chlorobenzoyl chloride | N-(3-Chloro-2,5-difluorobenzyl)-4-chlorobenzamide |

Formation of Schiff Bases and Imines

In the presence of aldehydes or ketones, this compound undergoes a condensation reaction to form imines, commonly known as Schiff bases. sjctni.edu This reaction is typically catalyzed by a weak acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com These imine derivatives are valuable intermediates themselves, as the imine bond can be subsequently reduced or subjected to nucleophilic addition.

Table 3: Schiff Base Formation with Various Carbonyls

| Carbonyl Compound | Reagent Name | Product Type |

|---|---|---|

| Benzaldehyde (B42025) | Benzaldehyde | N-(3-Chloro-2,5-difluorobenzyl)-1-phenylmethanimine |

| Acetone | Acetone | N-(3-Chloro-2,5-difluorobenzyl)propan-2-imine |

| Cyclohexanone | Cyclohexanone | N-(3-Chloro-2,5-difluorobenzyl)cyclohexan-1-imine |

Alkylation and Reductive Amination in Complex Scaffolds

The nitrogen atom of this compound can be alkylated to form secondary and tertiary amines. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and widely used method is reductive amination. masterorganicchemistry.comyoutube.com In this two-step, one-pot process, this compound is first reacted with an aldehyde or ketone to form an imine or enamine intermediate, which is then immediately reduced in situ to the corresponding alkylated amine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed because they selectively reduce the protonated imine over the carbonyl starting material. masterorganicchemistry.com This method provides a highly efficient route to N-substituted derivatives.

Table 4: Reductive Amination for N-Alkylation

| Carbonyl Compound | Reducing Agent | Product Name |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | N,N-Dimethyl-1-(3-chloro-2,5-difluorophenyl)methanamine |

| Acetone | NaBH₃CN | N-Isopropyl-1-(3-chloro-2,5-difluorophenyl)methanamine |

| Cyclopentanone | NaBH(OAc)₃ | N-Cyclopentyl-1-(3-chloro-2,5-difluorophenyl)methanamine |

Sulfonamide and Phosphonamide Derivatization Studies

Beyond amide formation, the amine group can be derivatized to form sulfonamides and phosphonamides, which are important functional groups in medicinal chemistry.

Sulfonamides are typically synthesized by reacting the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270). google.com This reaction yields a stable sulfonamide linkage, which is a key component in many therapeutic agents.

Phosphonamides can be prepared through several methods. A common approach involves the coupling of the amine with a phosphonochloridate, which is a phosphorus compound containing a P-Cl bond. sfu.ca This reaction is analogous to acylation and forms a stable P-N bond. nih.govnih.gov These derivatives are often investigated as transition-state analogues or enzyme inhibitors.

Oxidative and Reductive Chemical Transformations of the Compound

The this compound molecule possesses sites susceptible to both oxidation and reduction.

Oxidative Transformations: The primary target for oxidation is the aminomethyl group (-CH₂NH₂). Depending on the oxidant and reaction conditions, benzylamines can be oxidized to the corresponding imine or further to the benzaldehyde. acs.orgnih.gov Metal-free, organocatalytic systems using salicylic (B10762653) acid derivatives under an oxygen atmosphere have been shown to promote the oxidative coupling of benzylamines to N-benzylidenebenzylamines. acs.org Photocatalytic methods using rhodium-anchored catalysts can also drive the selective oxidation of benzylamine to either the imine or benzonitrile (B105546). rsc.org

Reductive Transformations: The primary site for reduction on the molecule is the carbon-chlorine bond. Catalytic hydrodehalogenation is a well-established method for removing halogen atoms from aromatic rings. mdpi.com This process typically involves a metal catalyst, such as palladium on carbon (Pd/C) or a copper-based system, and a hydrogen source (e.g., H₂ gas, formic acid, or ascorbic acid). mdpi.comnih.gov Under such conditions, the C-Cl bond can be selectively cleaved and replaced with a C-H bond, yielding 2,5-difluorobenzyl amine. The C-F bonds are generally more stable and less susceptible to reduction under these conditions.

Advanced Coupling Reactions and Functionalization

The dual reactivity of this compound, stemming from its reactive aryl chloride bond and its nucleophilic primary amine, allows for its participation in a wide array of advanced coupling reactions. These methodologies are crucial for constructing complex molecular architectures.

Carbon-Carbon Coupling Methodologies (e.g., Suzuki, Sonogashira)

Carbon-carbon bond-forming reactions are fundamental in organic synthesis for building molecular complexity. The aryl chloride of this compound can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond between an aryl halide and an organoboron compound. organic-chemistry.org The reaction is popular due to the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.org For a substrate like this compound, the C-Cl bond can be selectively coupled with various aryl or vinyl boronic acids. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems employing electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) have made these transformations highly efficient. organic-chemistry.orgresearchgate.net A key consideration is the tolerance of the benzylamine group, which can potentially coordinate to the palladium center. However, under the typically basic reaction conditions (e.g., K₂CO₃, Cs₂CO₃, LiOᵗBu), the free amine is often compatible. nih.govnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper(I) salts. wikipedia.orglibretexts.org It is a powerful method for constructing arylalkynes and conjugated enynes, which are prevalent in pharmaceuticals and organic materials. wikipedia.orgnih.gov Similar to the Suzuki coupling, the reactivity of the aryl chloride in this compound is lower than that of corresponding bromides or iodides. However, optimized conditions, often involving specific ligands, amine bases (which can also serve as the solvent), and sometimes higher temperatures, enable successful coupling. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. rsc.org

Table 1: Representative Palladium-Catalyzed C-C Coupling Reactions with Halogenated Aromatic Compounds

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | Aqueous phase, ligand-free | High | researchgate.net |

| Suzuki-Miyaura | 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu, Dioxane/H₂O, 100 °C | 94% | nih.gov |

| Sonogashira | Aryl Iodides | Phenylacetylene | NS-MCM-41-Pd / CuI / PPh₃ | K₂CO₃, 50-90 °C | Good-Excellent | nih.gov |

| Sonogashira | Aryl Iodides | Terminal Alkynes | Pd-Salen Complex | K₂CO₃, Isopropanol, RT, Cu-free | Good-Excellent | rsc.org |

Carbon-Heteroatom Coupling Reactions

The formation of bonds between carbon and heteroatoms like nitrogen (C-N) and oxygen (C-O) is crucial for synthesizing many biologically active compounds. This compound can participate in these reactions either through its primary amine or its aryl chloride moiety.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds. organic-chemistry.org It can be applied in two ways to a molecule like this compound. Firstly, the primary amine can act as the nucleophile, reacting with a different aryl halide or pseudohalide to produce a secondary diarylamine derivative. Secondly, the C-Cl bond of the molecule can react with another primary or secondary amine, offering a route to substituted N-aryl benzylamines. organic-chemistry.orgnih.gov The choice of palladium precursor, ligand, and base is critical for achieving high yields and functional group tolerance. nih.gov

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation is used to form C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org Modern protocols often use soluble copper(I) catalysts with ligands like 1,10-phenanthroline, enabling the reactions to proceed at lower temperatures than traditionally required. wikipedia.org The aryl chloride of this compound can be coupled with alcohols or phenols to form aryl ethers (C-O coupling) or with various amines in a reaction known as the Goldberg reaction (C-N coupling). wikipedia.orgunito.it While often requiring harsher conditions than palladium-catalyzed methods, the Ullmann reaction remains a valuable tool, especially for specific substrate classes. researchgate.netmdpi.com

Table 2: Examples of Carbon-Heteroatom Coupling Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Conditions | Bond Formed | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | Aryl Halides | Primary/Secondary Amines | Palladium / Phosphine Ligand | Base (e.g., NaOᵗBu), Toluene (B28343) | C-N | organic-chemistry.org |

| Buchwald-Hartwig | 5-Halo-1,2,3-triazoles | (Het)aryl amines | [(THP-Dipp)Pd(cinn)Cl] | Base | C-N | nih.gov |

| Ullmann (Goldberg) | Aryl Halide | Aniline (B41778) | CuI / Phenanthroline | Base (e.g., KOH) | C-N | wikipedia.org |

| Ullmann Ether Synthesis | 4-Chloronitrobenzene | Phenol | Copper catalyst | Base (e.g., KOH) | C-O | wikipedia.org |

| Ullmann-type | Arenediazonium salts | Aliphatic amines/alcohols | [Cu(CH₃CN)₄]PF₆ / 1,10-phenanthroline | Mild conditions | C-N, C-O | unito.it |

Late-Stage Functionalization of Complex Molecules Utilizing the Amine

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying a complex molecule at a late step in its synthesis, allowing for rapid generation of analogues without de novo synthesis. researchgate.netbeilstein-journals.org The benzylamine moiety in this compound provides a valuable anchor for such modifications.

Benzylic C-H Functionalization: The C-H bonds at the benzylic position (the -CH₂- group) are susceptible to selective functionalization. For instance, manganese-catalyzed reactions can achieve intermolecular amination at the benzylic C-H bond, introducing a new nitrogen-containing group. beilstein-journals.orgnih.gov This type of reaction offers a direct way to convert the primary amine into a more complex diamine structure within a larger molecule. Photocatalysis in combination with hydrogen atom transfer (HAT) catalysis has also emerged as a powerful method for the site-selective arylation of benzylic C-H bonds. researchgate.net

Oxidative Coupling: The primary amine itself can be a site for functionalization. Metal-free oxidative coupling reactions, sometimes catalyzed by simple organic molecules, can convert benzylamines into the corresponding imines under an oxygen atmosphere. acs.orgresearchgate.net These imines are versatile intermediates that can be further transformed, for example, by reaction with nucleophiles or by participating in cycloaddition reactions to build heterocyclic systems. acs.org

Table 3: Methodologies for Late-Stage Functionalization of Benzylamine Motifs

| LSF Strategy | Target Site | Reagents/Catalyst | Transformation | Reference |

|---|---|---|---|---|

| Benzylic C-H Amination | Benzylic C-H | Manganese perchlorophthalocyanine catalyst | Direct introduction of an amino group | nih.gov |

| Photocatalytic C-H Arylation | Benzylic C-H | Photoredox / HAT catalyst | Direct introduction of an aryl group | researchgate.net |

| Oxidative Coupling | Amine N-H | Salicylic acid derivatives / O₂ | Formation of N-benzylidenebenzylamines (imines) | acs.org |

| Oxidative Coupling | Amine N-H | N-doped porous carbon-supported CeO₂/ZrO₂ / O₂ | Formation of imines | rsc.org |

Applications in Medicinal Chemistry Research

Utilization as a Crucial Building Block in Drug Discovery

The strategic incorporation of fluorine and chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.govchemrxiv.org 3-Chloro-2,5-difluorobenzyl amine serves as a readily available and versatile building block for this purpose. whiterose.ac.ukenamine.net Its primary amine group provides a convenient handle for a variety of chemical transformations, allowing for the construction of more complex molecules. whiterose.ac.uk The presence of the halogen atoms can significantly impact a molecule's conformation, binding affinity to target proteins, and metabolic stability, making this compound a valuable starting point for the synthesis of new chemical entities with therapeutic potential. nih.gov For instance, the normorphan scaffold, a bicyclic structure with an amino group, is a 3-D building block that can be functionalized for pharmaceutical applications. whiterose.ac.uk

Design and Synthesis of Novel Biologically Active Derivatives

Researchers have successfully synthesized a range of biologically active derivatives using this compound as a precursor. These synthetic efforts often involve the reaction of the amine group with various electrophiles to create amides, sulfonamides, and other functional groups. For example, studies have described the synthesis of novel trifluoromethylpyridine amide derivatives containing sulfur moieties, some of which have shown promising antibacterial and insecticidal activities. nih.gov The synthesis of these derivatives often involves a multi-step process, starting with the reaction of a haloalkane with an aminoethyl mercaptan to form a substituted 2-(ethylthio)amine, which is then condensed with an activated carboxylic acid. nih.gov Similarly, the synthesis of N-substituted-3-chloro-2-azetidinones has been reported, with some of the resulting compounds exhibiting good to moderate antibacterial activity. nih.gov

Investigation of Enzyme Inhibition Mechanisms

Derivatives of this compound have been investigated as potential enzyme inhibitors. The specific substitution pattern of the aromatic ring can play a crucial role in the molecule's ability to bind to the active site of an enzyme and modulate its activity. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression. The introduction of fluorine atoms can significantly modify the biological activity of organic molecules, which is a critical aspect in designing more effective therapeutic agents.

Analysis of Receptor Binding Interactions and Pharmacophore Features

Understanding how a drug molecule interacts with its biological target is fundamental to rational drug design. Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, is a key tool in this process. researchgate.net The structural features of this compound, including its aromatic ring, amine group, and halogen substituents, contribute to its pharmacophoric profile. researchgate.net These features can engage in various non-covalent interactions with a receptor's binding site, such as hydrogen bonding, hydrophobic interactions, and halogen bonding. By systematically modifying the structure of derivatives, researchers can probe these interactions and develop a deeper understanding of the molecular determinants of binding affinity and selectivity. For example, studies on benztropine (B127874) analogues have shown that modifications to the substituents on the tropane (B1204802) ring system can lead to ligands with high affinity and selectivity for the dopamine (B1211576) transporter. researchgate.net

Structure-Activity Relationship (SAR) Studies for Therapeutic Potency

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their therapeutic potency. By synthesizing and evaluating a series of related compounds with systematic variations in their structure, researchers can identify key structural features that are essential for activity. For example, in the development of TRPV1 antagonists, SAR studies of benzyl (B1604629) C-region analogs revealed that phenyl derivatives generally exhibited better antagonism than their pyridine (B92270) counterparts. nih.govnih.gov These studies often involve the preparation of a library of compounds with different substituents on the aromatic ring or modifications to the side chain, followed by in vitro and in vivo testing to assess their biological effects. nih.govnih.gov

Table 1: SAR of 2-Substituted 4-(Trifluoromethyl)benzyl C-Region Analogs as hTRPV1 Antagonists

| Compound | R Group | Ki (nM) |

| 8 | Dipropylamine | 0.3 |

| 9 | Piperidine | ~2 |

| 10 | Hexamethyleneimine | ~2 |

| 11 | Heptamethyleneimine | ~2 |

| 45 | 2-Benzylthio | 0.5 |

| Data sourced from a study on TRPV1 antagonists, illustrating how modifications to the C-region affect binding affinity. nih.gov |

Research into Prodrug Design and Enhanced Pharmacokinetic Profiles

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.govorientjchem.org This strategy is often employed to improve a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). The primary amine group of this compound can be temporarily modified to create a prodrug, which can then be cleaved in vivo to release the active parent drug. nih.gov For example, N-alkylation of amines has been investigated as a prodrug approach to enhance brain delivery of certain drugs. nih.gov The goal of prodrug design is to overcome challenges such as poor membrane permeability, rapid metabolism, or low water solubility. nih.gov

Role in Agrochemical Research and Development

Synthesis of New Agrochemical Candidates

3-Chloro-2,5-difluorobenzyl amine serves as a crucial intermediate in the synthesis of a variety of agrochemical candidates, particularly those containing amide functionalities. The primary amine group of this compound provides a reactive site for coupling with various carboxylic acids or their activated derivatives to form stable amide bonds. This synthetic versatility allows for the systematic modification of molecular structures to explore a wide range of biological activities.

A representative synthetic pathway involves the condensation of this compound with a heterocyclic carboxylic acid, a common structural motif in many modern agrochemicals. For instance, in the synthesis of novel trifluoromethylpyridine amide derivatives, a multi-step process is often employed. nih.gov While a direct example using this compound is not extensively documented in publicly available literature, the synthesis of structurally related compounds provides a clear blueprint. In a typical reaction, a haloalkane is first reacted with an aminoethyl mercaptan to form a substituted 2-(ethylthio)amine intermediate. nih.gov Subsequently, a heterocyclic carboxylic acid, such as 3-chloro-5-(trifluoromethyl)picolinic acid, is activated, often using a reagent like phosphorus oxychloride (POCl₃), and then condensed with the amine intermediate to yield the final thioether-containing amide. nih.gov By substituting the initial haloalkane with a derivative of this compound, a diverse library of potential agrochemicals can be generated.

The synthesis of amide-containing insecticides is a well-established strategy in agrochemical research. techscience.com The introduction of an amide group can enhance the insecticidal activity of derivatives. techscience.com Furthermore, the synthesis of benzamide (B126) derivatives is a key area of focus, with many commercial pesticides belonging to this class. nih.gov

Exploration of Biological Activities for Crop Protection and Pest Control

The incorporation of the 3-Chloro-2,5-difluorobenzyl moiety into new molecular frameworks is driven by the search for enhanced biological activity against a spectrum of agricultural pests and pathogens. Research on structurally similar compounds has demonstrated significant potential for crop protection and pest control.

Derivatives of fluorinated benzylamines have shown promise as both insecticides and fungicides. In a study on trifluoromethylpyridine amide derivatives, compounds containing a 2,5-difluorobenzyl group (a close structural analog to the title compound) exhibited notable antibacterial activity. Specifically, compound G16, a sulfoxide-containing derivative with a 2,5-difluorobenzyl moiety, demonstrated a 35% activity against Xanthomonas oryzae pv. oryzae (Xoo) at a concentration of 50 mg L⁻¹, which is comparable to the activity of the commercial standard Bismerthiazol (BT) at 31%. nih.gov

Furthermore, this class of compounds has shown potent insecticidal properties. Several thioether-containing compounds from the same study displayed significant insecticidal activity against the diamondback moth, Plutella xylostella. For example, compounds E3, E11, and G2 showed insecticidal activities of 75%, 70%, and 75%, respectively. nih.gov These findings underscore the potential of agrochemicals derived from fluorinated benzylamines in controlling both bacterial diseases and insect pests in crops.

The fungicidal potential of compounds derived from halogenated building blocks is also an active area of research. In the development of novel fungicides, chloro-containing 1-aryl-3-oxypyrazoles have been synthesized and tested. Some of these compounds exhibited excellent fungicidal activity against Rhizoctonia solani. nih.gov For instance, compound TMe showed a 99% inhibition rate at a concentration of 0.1 μg/mL. nih.gov This highlights the importance of chlorine substitution in enhancing fungicidal efficacy.

Table 1: Biological Activities of Structurally Related Agrochemical Candidates

| Compound ID | Target Organism | Activity | Concentration | Source(s) |

|---|---|---|---|---|

| G16 (2,5-difluorobenzyl derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 35% inhibition | 50 mg L⁻¹ | nih.gov |

| E3 | Plutella xylostella | 75% insecticidal activity | Not specified | nih.gov |

| E11 | Plutella xylostella | 70% insecticidal activity | Not specified | nih.gov |

| G2 | Plutella xylostella | 75% insecticidal activity | Not specified | nih.gov |

| TMe (chloro-containing pyrazole) | Rhizoctonia solani | 99% inhibition | 0.1 µg/mL | nih.gov |

Structure-Activity Relationships in the Agrochemical Context

The study of structure-activity relationships (SAR) is fundamental to the rational design of new agrochemicals. The specific arrangement of chloro and fluoro substituents on the benzylamine (B48309) ring of this compound is critical in defining the biological activity of its derivatives. The introduction of fluorine into active ingredients has become a proven strategy for developing modern crop protection products. researchgate.netnih.gov

The presence of fluorine atoms can significantly alter a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, which affects its uptake and transport within the target organism. Research on phenylpyrazole derivatives has shown that the introduction of fluorine into diamide (B1670390) insecticides can be beneficial for increasing activity. researchgate.netnih.gov For example, a compound with a 2,4,6-trifluoro-substituted benzene (B151609) ring demonstrated higher insecticidal activity against Mythimna separata than the non-fluorinated control. nih.gov

The position of the halogen substituents is also crucial. In the case of this compound, the chlorine at the 3-position and fluorine atoms at the 2- and 5-positions create a unique electronic and steric profile. This specific substitution pattern can influence how the molecule interacts with the active site of a target enzyme or receptor. For instance, in a series of insecticidal amide derivatives, the introduction of a halogen substituent on the benzene ring was found to enhance insecticidal activity. techscience.com SAR analysis of chlorantraniliprole (B1668704) derivatives indicated that the indane moiety had a significant effect on insecticidal activity. mdpi.com

The combination of both chlorine and fluorine can offer synergistic effects. While fluorine can enhance metabolic stability and binding affinity, the larger chlorine atom can provide steric bulk that may lead to more selective binding or hinder detoxification mechanisms in pests. The SAR of various synthesized compounds often reveals that even minor changes in the substitution pattern on the aromatic ring can lead to significant differences in biological activity. nih.gov

Applications in the Development of Next-Generation Pesticides and Herbicides

The unique properties conferred by the 3-Chloro-2,5-difluorobenzyl moiety make it a promising component for the development of next-generation pesticides and herbicides. These advanced agrochemicals are designed to have higher efficacy at lower application rates, improved safety profiles for non-target organisms, and novel modes of action to combat the growing issue of pest resistance.

The development of new insecticides is increasingly focused on compounds with high efficiency and selectivity. researchgate.net The use of fluorinated building blocks like this compound is a key strategy in this endeavor. For example, the synthesis of novel anthranilic diamide insecticides, a class known for its potent and selective activity, often involves the use of fluorinated aniline (B41778) or benzylamine precursors. nih.gov Derivatives of this compound could potentially lead to new insecticides with improved performance against resistant insect populations.

In the realm of fungicides, there is a constant need for new modes of action to manage fungal pathogens that have developed resistance to existing treatments. nih.gov The synthesis of novel chloro-containing pyrazole (B372694) derivatives has yielded compounds with high fungicidal activity, suggesting that building blocks like this compound could be instrumental in creating fungicides with enhanced potency and a broader spectrum of activity. nih.gov

The development of novel herbicides also benefits from the incorporation of halogenated aromatic moieties. While specific herbicidal applications of this compound derivatives are not widely reported, the principles of rational pesticide design suggest its potential. For instance, a patent for the synthesis of the insecticide teflubenzuron (B33202) involves the use of a 3,5-dichloro-2,4-difluoroaniline (B1223766) intermediate, highlighting the importance of similar polychlorinated and fluorinated building blocks in agrochemical synthesis. google.com The continued exploration of derivatives from this compound is therefore a promising avenue for the discovery of next-generation crop protection solutions.

Lack of Publicly Available Computational Studies on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational and theoretical investigation studies specifically focused on the chemical compound this compound. The stringent requirement for detailed, scientifically accurate data for each specified sub-section—from Density Functional Theory (DFT) analysis to Nonlinear Optical (NLO) properties—cannot be met due to the absence of published research on this particular molecule.

The initial investigation and subsequent targeted searches for data on closely related surrogate molecules also failed to yield a complete data set that would allow for a thorough and scientifically rigorous article as per the user's detailed outline. While general principles of computational chemistry, such as DFT and Frontier Molecular Orbital (FMO) theory, are well-established, their specific application and the resulting data for this compound have not been documented in accessible scientific literature.

Therefore, the generation of an article with the requested detailed research findings, data tables, and in-depth analysis for each subsection of the computational and theoretical investigation is not possible at this time. The creation of such content would necessitate original research and calculations that are beyond the scope of this service.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. mdpi.com These methods are instrumental in drug discovery and development for elucidating potential mechanisms of action.

Molecular docking simulations can predict the preferred binding orientation of 3-Chloro-2,5-difluorobenzyl amine within the active site of a target receptor or enzyme. The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on the predicted binding affinity. ukm.my

For this compound, key interactions would likely involve:

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, while the fluorine and chlorine atoms can act as weak hydrogen bond acceptors.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with nucleophilic sites on the receptor. nih.gov

π-Interactions: The difluorinated benzene (B151609) ring can engage in π-π stacking or π-cation interactions with aromatic residues in the binding site.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value (Hypothetical) |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | Glu120, Leu175, Phe208, Lys78 |

| Hydrogen Bonds | -NH₂ with Glu120 (side chain), -NH₂ with Leu175 (backbone carbonyl) |

| Halogen Bond | C-Cl with Phe208 (π-system) |

| Hydrophobic Interactions | Benzene ring with Leu175, Phe208 |

Note: The data presented are for illustrative purposes and would be specific to the chosen biological target.

The predicted binding mode from docking studies provides valuable in silico mechanistic insights. For instance, if this compound is docked into the active site of an enzyme, the interactions with key catalytic residues can suggest a mechanism of inhibition. The binding pose might indicate competitive inhibition by occupying the substrate-binding site or allosteric modulation by binding to a different site and inducing a conformational change. The specific interactions, such as hydrogen bonds with catalytically important residues, can highlight the crucial functional groups of the ligand responsible for its biological activity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are used to predict the activity or properties of new, unsynthesized compounds.

For a series of analogs of this compound, a QSAR model could be developed to predict their potential biological activity (e.g., as enzyme inhibitors). This would involve calculating a variety of molecular descriptors for each analog. mdpi.com

Table 3: Examples of Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity/Property |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area, Shape Indices | Influences the fit within a binding pocket. |

| Topological | Connectivity Indices (e.g., Chi indices) | Describes the branching and connectivity of the molecular structure. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to the compound's ability to cross cell membranes. |

A multiple linear regression (MLR) or more advanced machine learning model could then be generated, taking the form of an equation like:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Such a model would quantify the contribution of different structural features to the observed activity, guiding the design of more potent analogs. nih.govplos.org

Prediction and Validation of Spectroscopic Data through Theoretical Calculations

Theoretical calculations, particularly using Density Functional Theory (DFT), are highly effective in predicting and validating spectroscopic data such as NMR, IR, and UV-Vis spectra. mdpi.comnih.gov These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the synthesized compound.

Table 4: Hypothetical Comparison of Theoretical and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data (DFT Calculation) | Experimental Data (Hypothetical) |

| ¹H NMR (ppm) | Aromatic protons: ~7.0-7.5, Benzyl (B1604629) protons: ~3.9, Amine protons: ~1.8 | Aromatic protons: multiplet at δ 7.1-7.4, Benzyl CH₂: singlet at δ 3.8, Amine NH₂: broad singlet at δ 1.7 |

| ¹³C NMR (ppm) | Aromatic carbons: ~110-140, Benzyl carbon: ~45 | Aromatic carbons: multiple signals in the range δ 112-138, Benzyl CH₂: signal at δ 46 |

| ¹⁹F NMR (ppm) | Two distinct signals in the typical range for aryl fluorides. | Two distinct signals observed. |

| IR (cm⁻¹) | N-H stretch: ~3300-3400, C-H stretch (aromatic): ~3050, C-Cl stretch: ~700, C-F stretch: ~1200-1250 | N-H stretch: 3350, 3420, C-H stretch (aromatic): 3070, C-Cl stretch: 710, C-F stretch: 1230 |

| UV-Vis (λmax, nm) | ~275 nm | 278 nm |

Note: The presented data are hypothetical and serve as an example of how theoretical calculations are used to corroborate experimental findings.

The close agreement between the calculated and experimental spectra would provide strong evidence for the successful synthesis and structural elucidation of this compound. Discrepancies can also be informative, suggesting potential impurities or alternative isomeric forms. The use of computational methods to predict spectroscopic outcomes is an invaluable tool in modern chemical research. longdom.orgarxiv.org

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the molecular structure of 3-Chloro-2,5-difluorobenzyl amine by probing the interactions of the molecule with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the environment of the fluorine atoms in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of the hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the benzylic protons (-CH₂-) and the aromatic protons. The benzylic protons would likely appear as a singlet, while the two aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of this compound would display signals for the benzylic carbon and the six aromatic carbons. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogen substituents.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial technique. It provides information on the chemical environment of each fluorine atom and their coupling with neighboring protons and with each other. The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms, with their coupling patterns providing valuable structural information.

| Predicted NMR Data for this compound | | :--- | :--- | | Nucleus | Predicted Chemical Shift (ppm) and Splitting Pattern | | ¹H | Aromatic protons: ~7.0-7.5 (multiplet); Benzylic protons (-CH₂-): ~3.9-4.2 (singlet); Amine protons (-NH₂): broad singlet, variable position | | ¹³C | Benzylic carbon: ~40-45; Aromatic carbons: ~110-160 (with C-F couplings) | | ¹⁹F | Two distinct signals in the typical range for aromatic fluorides, with mutual coupling and coupling to aromatic protons. |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. rsc.org C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group will also be present. The presence of the C-F and C-Cl bonds will give rise to characteristic absorptions in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum.

| Characteristic Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Amine (-NH₂) | N-H Stretch | 3300 - 3500 | | Aromatic Ring | C-H Stretch | 3000 - 3100 | | Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | | Aromatic Ring | C=C Stretch | 1450 - 1600 | | Amine (-NH₂) | N-H Bend | 1550 - 1650 | | Carbon-Fluorine | C-F Stretch | 1000 - 1400 | | Carbon-Chlorine | C-Cl Stretch | 600 - 800 |

Note: This data is based on typical vibrational frequencies for the respective functional groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. libretexts.orgmiamioh.edu Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak. libretexts.org Common fragmentation pathways for benzylamines include the loss of the amino group and cleavage of the benzylic C-N bond. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule and its fragments, thus confirming the chemical formula C₇H₆ClF₂N. rsc.org

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Parameter | Expected Value/Observation | | Molecular Formula | C₇H₆ClF₂N | | Molecular Weight | 177.58 g/mol | | Molecular Ion Peak (m/z) | [M]⁺ at ~177 and [M+2]⁺ at ~179 (due to ³⁵Cl/³⁷Cl isotopes) | | Key Fragment Ions (m/z) | Fragments corresponding to the loss of NH₂, Cl, F, and the benzyl (B1604629) cation. |

Note: The fragmentation pattern is a prediction based on the general fragmentation of benzylamines and halogenated aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound will exhibit characteristic absorption bands in the UV region, typically corresponding to π → π* transitions. The position and intensity of these bands can be influenced by the solvent and the substituents on the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, is a common method for determining the purity of aromatic amines. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment. The retention time of the compound is a characteristic property, and the mass spectrum of the eluting peak can confirm its identity.

These advanced analytical and characterization methodologies, when applied in concert, provide a comprehensive understanding of the chemical identity, structure, and purity of this compound, which is crucial for its further development and application.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC is the most common approach, typically employing a non-polar stationary phase (like C18) and a polar mobile phase.

Detailed research findings for analogous compounds, such as substituted benzylamines, suggest that the mobile phase composition, typically a mixture of acetonitrile or methanol (B129727) and water with a pH modifier like formic acid or trifluoroacetic acid, is critical for achieving optimal separation. The acidic modifier ensures that the amine is protonated, leading to sharper peaks and more reproducible retention times. It is worth noting that benzylamines can be susceptible to degradation when exposed to air and carbon dioxide, which may manifest as multiple peaks in an HPLC chromatogram. sciencemadness.org Therefore, proper sample handling and storage are crucial for accurate analysis.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | 6.8 minutes (approximate) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a benzylamine (B48309) derivative, it possesses sufficient volatility for GC analysis, often with a flame ionization detector (FID) for quantification or a mass spectrometer for identification. The primary challenge in the GC analysis of amines is their tendency to exhibit peak tailing due to interactions with active sites on the column and in the inlet.

To mitigate these effects, specialized columns with base-deactivated stationary phases are often employed. Furthermore, derivatization of the amine group, for instance, through acylation, can improve chromatographic performance by reducing polarity and improving thermal stability. However, direct analysis is often preferred for simplicity.

Illustrative GC Method Parameters:

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | 9.2 minutes (approximate) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural information, making them invaluable for the unambiguous identification of compounds and their impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and selective technique for the analysis of a wide range of organic molecules. For this compound, LC-MS can confirm the molecular weight and provide fragmentation patterns that are characteristic of the molecule's structure. Electrospray ionization (ESI) in positive ion mode is typically used for amines, as the basic nitrogen atom is readily protonated.

The MS/MS capabilities allow for the selection of the protonated molecular ion ([M+H]⁺) and its subsequent fragmentation to produce a unique spectrum that can be used for definitive identification and quantification, even in complex matrices.

Illustrative LC-MS/MS Parameters:

| Parameter | Value |

| LC System | As described in section 7.3.1 |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Precursor Ion (MS1) | m/z 178.0 (for C₇H₆ClF₂N) |

| Product Ions (MS2) | Characteristic fragments (e.g., loss of NH₃, cleavage of benzyl group) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. This technique is instrumental in the identification of volatile compounds and impurities. For this compound, electron ionization (EI) is a common ionization method in GC-MS, which produces a characteristic fragmentation pattern that can be compared against spectral libraries for identification. nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak, as well as fragment ions corresponding to the loss of chlorine, fluorine, and the amine group, and the characteristic benzylic cleavage. nih.gov

Illustrative GC-MS Parameters:

| Parameter | Value |

| GC System | As described in section 7.3.2 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Expected Molecular Ion | m/z 177/179 (isotopic pattern for Cl) |

| Major Fragments | Ions corresponding to the benzyl cation and substituted phenyl fragments |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. velp.com This is a crucial step in confirming the empirical formula of a newly synthesized compound like this compound. The analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector.

For halogen-containing compounds, special considerations must be taken to avoid interference with the detection system and to prevent damage to the combustion tube. thermofisher.com This often involves the use of specific absorbents in the combustion train. thermofisher.com

Theoretical vs. Expected Experimental Values for C₇H₆ClF₂N:

| Element | Theoretical % | Expected Experimental Range (%) |

| Carbon (C) | 47.34 | 47.14 - 47.54 |

| Hydrogen (H) | 3.40 | 3.20 - 3.60 |

| Nitrogen (N) | 7.89 | 7.69 - 8.09 |

The expected experimental range accounts for the typical instrumental tolerance of ±0.2-0.4%. The presence of chlorine and fluorine is confirmed by other techniques such as mass spectrometry or specific ion chromatography after combustion.

Environmental Fate and Analytical Detection in Academic Research

Development of Derivatization Strategies for Trace Detection in Environmental Samples

The detection of trace levels of 3-Chloro-2,5-difluorobenzyl amine in complex environmental matrices such as water, soil, and sediment presents a significant analytical challenge. Due to its chemical structure, which includes a primary amine group and halogen atoms, direct analysis by techniques like gas chromatography (GC) can be problematic due to potential issues with peak tailing, low volatility, and thermal instability. fraunhofer.de To overcome these limitations, derivatization is a crucial step to enhance the analyte's properties for improved chromatographic separation and detection sensitivity. gu.se

Various derivatization strategies can be employed to modify the primary amine group of this compound. The primary goal of these strategies is to replace the active hydrogen on the amine with a less polar and more stable functional group, thereby increasing the volatility and thermal stability of the resulting derivative. fraunhofer.de Common derivatization approaches for primary amines include acylation, silylation, and alkylation. researchgate.net